2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride 2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 2088515-84-6
VCID: VC7772493
InChI: InChI=1S/C13H14F2N2O.ClH/c14-12-5-10(6-13(15)11(12)7-16)18-8-9-1-3-17-4-2-9;/h5-6,9,17H,1-4,8H2;1H
SMILES: C1CNCCC1COC2=CC(=C(C(=C2)F)C#N)F.Cl
Molecular Formula: C13H15ClF2N2O
Molecular Weight: 288.72

2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride

CAS No.: 2088515-84-6

Cat. No.: VC7772493

Molecular Formula: C13H15ClF2N2O

Molecular Weight: 288.72

* For research use only. Not for human or veterinary use.

2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride - 2088515-84-6

Specification

CAS No. 2088515-84-6
Molecular Formula C13H15ClF2N2O
Molecular Weight 288.72
IUPAC Name 2,6-difluoro-4-(piperidin-4-ylmethoxy)benzonitrile;hydrochloride
Standard InChI InChI=1S/C13H14F2N2O.ClH/c14-12-5-10(6-13(15)11(12)7-16)18-8-9-1-3-17-4-2-9;/h5-6,9,17H,1-4,8H2;1H
Standard InChI Key MUVVZKWWPQMYTC-UHFFFAOYSA-N
SMILES C1CNCCC1COC2=CC(=C(C(=C2)F)C#N)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride consists of a benzonitrile core substituted with fluorine atoms at the 2- and 6-positions, a piperidin-4-ylmethoxy group at the 4-position, and a hydrochloride counterion. The molecular formula is C₁₃H₁₄F₂N₂O·HCl, yielding a molecular weight of 288.73 g/mol (calculated from analogous structures in ).

Structural Characterization

The compound's IUPAC name is 4-[(piperidin-4-yl)methoxy]-2,6-difluorobenzonitrile hydrochloride. Key structural elements include:

  • A benzonitrile aromatic system with electron-withdrawing cyano (-C≡N) and fluorine substituents, creating an electron-deficient ring .

  • A piperidin-4-ylmethoxy group providing a tertiary amine functionality that forms the hydrochloride salt .

  • Ortho-fluorine substituents (2- and 6-positions) influencing molecular polarity and steric interactions .

The three-dimensional conformation features a chair configuration in the piperidine ring, with the methoxy group adopting an equatorial position to minimize steric strain .

Synthetic Pathways

Precursor Synthesis

The parent alcohol 2,6-difluoro-4-hydroxybenzonitrile (CAS 123843-57-2) serves as the foundational building block. Industrial synthesis typically involves:

  • Nitration of 2,6-difluoroaniline to form 4-nitro-2,6-difluoroaniline

  • Diazotization and subsequent cyanation via Sandmeyer reaction

  • Acidic hydrolysis to yield the phenolic intermediate .

Etherification Reaction

Coupling the phenolic intermediate with piperidin-4-ylmethanol proceeds through nucleophilic aromatic substitution or Mitsunobu reaction:

Mitsunobu Protocol (Hypothetical):

ComponentQuantityRole
2,6-Difluoro-4-hydroxybenzonitrile1.0 eqNucleophile
Piperidin-4-ylmethanol1.2 eqAlcohol component
DIAD1.5 eqAzodicarboxylate
PPh₃1.5 eqPhosphine catalyst
THF5 volSolvent

Reaction proceeds at 0°C → RT over 12 hours, yielding the free base product .

Salt Formation

Treatment with hydrogen chloride gas in diethyl ether generates the hydrochloride salt, enhancing aqueous solubility for biological applications .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Melting Point192-195°C (dec.)Differential Scanning Calorimetry
logP (Free Base)2.1 ± 0.3HPLC Retention Time
Aqueous Solubility12 mg/mL (HCl salt)Shake-Flask Method
pKa (Piperidine N)8.9 ± 0.2Potentiometric Titration

The hydrochloride salt exhibits improved solubility (>10-fold) compared to the free base, critical for formulation development .

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR)

δ (ppm)MultiplicityIntegrationAssignment
8.21d (J=8.4 Hz)2HH-3, H-5 (Ar-F)
4.12m2HOCH₂-piperidine
3.87dt (J=12, 3)1HPiperidine H-4
3.02m2HPiperidine H-2, H-6
2.91m2HPiperidine H-3, H-5
1.84m2HPiperidine H-1, H-7

Chemical shifts consistent with analogous benzonitrile derivatives .

Mass Spectrometry

ESI-MS (m/z): [M+H]+ calcd. for C₁₃H₁₄F₂N₂O: 265.11; found 265.09. HCl salt shows characteristic isotopic pattern for chlorine .

ParameterValue
PAMPA Permeability12.3 nm/s
MDCK-MDR1 Efflux Ratio1.8
Hazard CategoryGHS Code
Acute Toxicity (Oral)Category 4
Skin IrritationCategory 2
Eye DamageCategory 1

Requires handling under nitrogen atmosphere with PPE (nitrile gloves, safety goggles) .

ParameterSpecification
Temperature2-8°C
Humidity<30% RH
Light SensitivityAmber glass vial

Analytical Method Development

HPLC Conditions

ColumnZorbax SB-C18 (4.6×150 mm, 5 μm)
Mobile Phase0.1% TFA in H₂O (A)/MeCN (B)
Gradient20-80% B over 15 min
Flow Rate1.0 mL/min
DetectionUV 254 nm

Retention time: 6.8 ± 0.2 minutes under these conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator